Chemical structure analysis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one
Chemical structure analysis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one
Technical Whitepaper: Structural Elucidation and Analytical Characterization of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one
Executive Summary & Chemical Context
This guide details the structural analysis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one (also chemically described as 5-amino-3-ethylpyrimidin-4(3H)-one). This molecule represents a critical scaffold in medicinal chemistry, serving as a "tautomerically locked" precursor for fused heterocycles such as pteridines and purines.[1]
Chemical Identity:
-
IUPAC Name: 5-Amino-3-ethylpyrimidin-4(3H)-one[1]
-
Molecular Formula:
-
Molecular Weight: 151.17 g/mol
-
Key Structural Feature: The
-ethyl substituent prevents the lactam-lactim tautomerism typical of unsubstituted pyrimidinones, locking the molecule in the 4-oxo (keto) form.
Research Significance: Unlike unsubstituted 5-aminopyrimidines, the 3-ethyl analog exhibits distinct solubility and electronic properties due to the disruption of the intermolecular hydrogen bonding network at the N3 position. It is a vital intermediate for synthesizing kinase inhibitors where specific solvation profiles are required.
Synthesis & Impurity Profile (Contextual Grounding)
To accurately analyze the compound, one must understand its genesis.[1] The primary synthetic route involves the cyclization of
Common Impurities to Target:
-
Regioisomers:
-ethyl isomers (kinetic vs. thermodynamic control). -
Oxidation Byproducts: 5-nitropyrimidine intermediates (incomplete reduction).[1]
-
Hydrolysis Products: Ring-opened formyl-amino species.
Spectroscopic Characterization Protocols
This section details the self-validating analytical protocols required to confirm identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Logic:
The
Predicted Chemical Shifts (DMSO-
| Position | Type | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| N3-CH2 | Aliphatic | 3.95 – 4.05 | Quartet ( | 2H | Deshielded by adjacent amide Nitrogen.[1] |
| CH3 | Aliphatic | 1.25 – 1.35 | Triplet ( | 3H | Terminal methyl group.[1] |
| C2-H | Aromatic | 8.10 – 8.25 | Singlet | 1H | Highly deshielded; located between two nitrogens. |
| C6-H | Aromatic | 7.40 – 7.50 | Singlet | 1H | Ortho to the amino group; slightly shielded relative to C2. |
| NH2 | Amine | 4.80 – 5.20 | Broad Singlet | 2H | Exchangeable; broadness indicates H-bonding. |
Critical Validation Step:
-
NOE (Nuclear Overhauser Effect): Irradiate the
-methylene quartet (4.0 ppm).[1] You must observe an enhancement of the C2-H singlet. If enhancement is observed at C6-H only or neither, the ethyl group may be misassigned to or the exocyclic amine (rare).[1]
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode)
Rationale: Soft ionization is preferred to observe the molecular ion
-
Parent Ion:
152.18 -
Fragmentation Pattern (MS/MS):
-
124: Loss of ethylene (
, -28 Da) via McLafferty-like rearrangement at the ethyl group.[1] - 96: Subsequent loss of CO (-28 Da) from the pyrimidone core.
-
124: Loss of ethylene (
Infrared Spectroscopy (FT-IR)
Diagnostic Bands:
-
1660–1690 cm⁻¹: Strong
stretch (Amide I).[1] The frequency is lower than typical ketones due to resonance with the ring nitrogens. -
3300–3450 cm⁻¹: Doublet peaks corresponding to primary amine (
) symmetric and asymmetric stretching.[1]
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one, ensuring no isomeric confusion occurs.
Figure 1: Decision-matrix for structural confirmation, prioritizing regioisomeric differentiation via NOE.
Detailed Experimental Protocol
Protocol 1: NMR Sample Preparation & Acquisition
Objective: Eliminate concentration-dependent shifts in labile protons.
-
Solvent Choice: Use DMSO-
(99.9% D) rather than . The polar solvent prevents aggregation of the pyrimidone core, sharpening the amide/amine signals.[1] -
Concentration: Dissolve 5–8 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of the quaternary carbonyl carbon (if running ). -
Crucial: Run a
shake. Add 1 drop of to the tube and re-acquire. The broad singlet at ~5.0 ppm ( ) must disappear, confirming it is not an impurity peak.[1]
-
Protocol 2: HPLC Purity Method
Objective: Separate the N3-ethyl product from potential N1-ethyl byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (buffer).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 280 nm.[1]
-
Retention Logic: The 5-amino-3-ethyl isomer is generally less polar than the unsubstituted parent but may elute close to the N1-isomer. Integration of the main peak must exceed 98% area.
References
-
Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine tautomerism and synthesis).
-
PubChem Compound Summary. (2023). 5-Aminopyrimidin-4(3H)-one. National Center for Biotechnology Information. Link
-
Hassan, A. S., et al. (2014).[1] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica.[2][3] Link (Provides spectral analogs for N-substituted aminopyrimidines).[1][3]
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for theoretical NMR shift calculations of heterocycles).
-
Nilsson, J., & Overman, L. E. (2006).[1][4][5] A General Biginelli-Based Method for Preparing 2-Imino-5-carboxy-3,4-dihydropyrimidines. Journal of Organic Chemistry. Link (Context for dihydropyrimidine nomenclature and synthesis).[1]
Sources
- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
